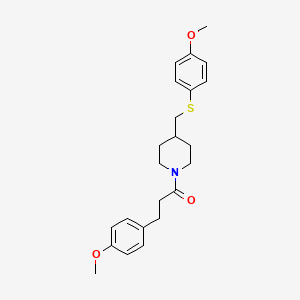

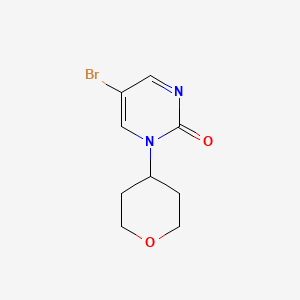

![molecular formula C23H26N2O2 B2845639 4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-51-5](/img/structure/B2845639.png)

4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is based on a set of rules set out by the International Union of Pure and Applied Chemistry .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process involves understanding the starting materials, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These methods provide information about the arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity with other substances .Scientific Research Applications

1. Role in Asymmetric Hydrogenation

4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide, as a part of quinoline derivatives, has been studied in the context of asymmetric hydrogenation. Quinoline ligands have demonstrated excellent enantioselectivities and high catalytic activities in this domain, particularly in the hydrogenation of functionalized alkenes, which includes the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

2. Chemosensor Applications

Quinoline derivatives, closely related to the compound , have been developed as chemosensors. These chemosensors exhibit selectivity and sensitivity towards specific ions like Al3+ and Cu2+, highlighting their potential in analytical chemistry and environmental monitoring (Yang et al., 2015).

3. Application in Organic Synthesis

In organic synthesis, quinoline compounds have been explored as precursors or intermediates in various reactions. Their unique structure enables them to undergo a variety of interesting reactions, contributing to the synthesis of complex organic compounds (Novak et al., 2007).

4. Development of Novel Pharmaceutical Agents

Quinoline-based compounds have been studied for their potential as pharmaceutical agents, particularly in the development of new medications targeting GABAA/benzodiazepine receptors. These studies involve the synthesis and evaluation of various quinoline amides and carbamates (Tenbrink et al., 1994).

5. Catalysis Research

The compound's structural elements are relevant in catalysis research. For instance, quinoline derivatives have been used in cobalt-catalyzed C–H bond annulation reactions with isonitriles, demonstrating their utility in creating complex molecular structures (Kalsi et al., 2017).

6. Biomimetic Hydrogen Source

Quinoline derivatives have also been synthesized and applied as biomimetic hydrogen sources in asymmetric hydrogenation. Their tunable and regenerable properties make them valuable for sustainable chemistry applications (Chen et al., 2014).

7. Reductive Cleavage Studies

The structure of quinoline compounds facilitates their study in the context of reductive cleavage of aromatic carboxamides. This area of research is significant for understanding complex chemical reactions and developing new methodologies in organic chemistry (Ragnarsson et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-23(2,3)18-9-6-15(7-10-18)22(27)24-19-13-16-5-4-12-25-20(26)11-8-17(14-19)21(16)25/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJMINJMSUVLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

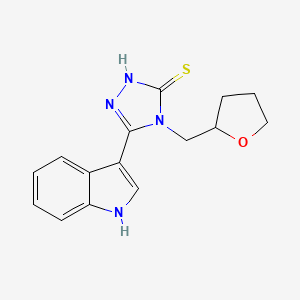

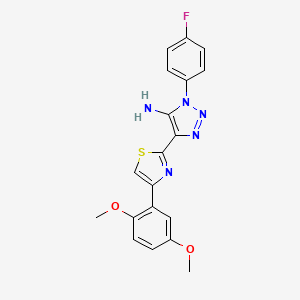

![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)

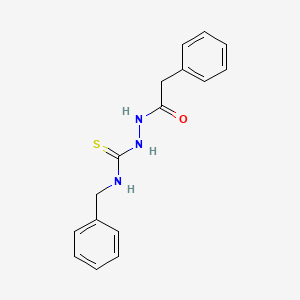

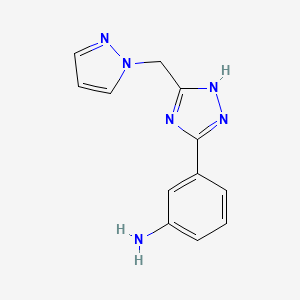

![N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2845563.png)

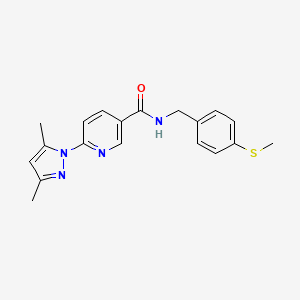

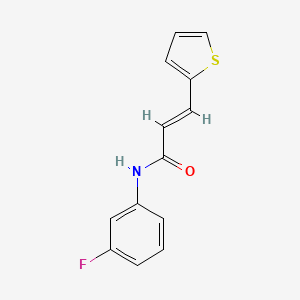

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)

![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)

![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)